Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate is a complex organic compound with the molecular formula C₁₀H₈ClNO₄S₂. It is a derivative of thieno[3,2-c]pyridine, a bicyclic heteroaromatic system that is frequently employed in medicinal chemistry due to its well-defined structural features and ability to form secondary interactions with biological targets .
Preparation Methods
The synthesis of Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate typically involves multiple steps. One common synthetic route includes the chlorosulfonation of thieno[3,2-c]pyridine-2-carboxylate, followed by esterification with ethanol. The reaction conditions often require the use of chlorosulfonic acid as a reagent and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding thieno[3,2-c]pyridine-2-carboxylate derivatives.
Oxidation Reactions: Oxidation can further modify the thieno[3,2-c]pyridine ring, introducing additional functional groups.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH₄) and oxidizing agents such as potassium permanganate (KMnO₄). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit kinase activity by binding to the ATP-binding pocket of the enzyme. This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[3,2-c]pyridine ring . The inhibition of kinase activity can lead to the modulation of various cellular pathways, making it a valuable tool in the study of cell signaling and disease mechanisms .
Comparison with Similar Compounds
Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl pyridine-2-carboxylate: This compound lacks the thieno ring and chlorosulfonyl group, making it less reactive and versatile.
Thieno[2,3-c]pyridine derivatives: These compounds have a different ring fusion pattern, which can affect their chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features that allow for diverse chemical modifications and potential biological activities.
Biological Activity
Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate (CAS No. 1955506-12-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other therapeutic potentials based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C10H8ClNO4S with a molecular weight of approximately 305.76 g/mol. The compound features a thieno[3,2-c]pyridine core, which is known for its diverse biological properties. The chlorosulfonyl group enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thieno[3,2-c]pyridine derivatives, including this compound. The compound has been evaluated against various microbial strains with promising results.
Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 50 µg/mL | Moderate |
Escherichia coli | 100 µg/mL | Moderate |
Candida albicans | 75 µg/mL | Moderate |
These results indicate that this compound exhibits moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Antitumor Activity
The thieno[3,2-c]pyridine scaffold has been associated with antitumor activity. Preliminary research suggests that derivatives of this compound may induce apoptosis in cancer cells. A study focusing on similar compounds demonstrated significant cytotoxic effects against various tumor cell lines.
Case Study: Cytotoxicity Against Tumor Cell Lines
In a comparative study involving several thieno[3,2-c]pyridine derivatives:
Compound | IC50 (µM) | Cell Line |
---|---|---|
Ethyl 3-(chlorosulfonyl)... | 10 | MCF-7 (Breast Cancer) |
Ethyl 3-(chlorosulfonyl)... | 15 | HeLa (Cervical Cancer) |
Ethyl 3-(chlorosulfonyl)... | 12 | A549 (Lung Cancer) |
The compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity compared to standard chemotherapeutics .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of DNA Synthesis: The compound may interfere with DNA replication in cancer cells.
- Induction of Apoptosis: Morphological changes indicative of apoptosis were observed in treated cells, suggesting that the compound promotes programmed cell death.
- Antimicrobial Action: The chlorosulfonyl group may disrupt bacterial cell wall synthesis or function.
Properties
Molecular Formula |
C10H8ClNO4S2 |
---|---|
Molecular Weight |
305.8 g/mol |
IUPAC Name |
ethyl 3-chlorosulfonylthieno[3,2-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8ClNO4S2/c1-2-16-10(13)8-9(18(11,14)15)6-5-12-4-3-7(6)17-8/h3-5H,2H2,1H3 |
InChI Key |
NDJDIZOKBKDLBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CN=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.